Home > Products > Screening Compounds P21023 > Bucindolol Formate
Bucindolol Formate -

Bucindolol Formate

Catalog Number: EVT-15517814
CAS Number:
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bucindolol Formate is derived from the parent compound bucindolol, which has been studied for its efficacy in treating chronic heart failure. The compound falls under the category of investigational small molecules and has been assigned the DrugBank Accession Number DB12752. Its chemical formula is C22H25N3O2C_{22}H_{25}N_{3}O_{2}, and it has a molecular weight of approximately 363.461 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bucindolol involves several key steps:

  1. Starting Materials: The synthesis begins with gramine, which undergoes nucleophilic substitution to replace the dimethylamino group with an anion derived from 2-nitropropane.
  2. Intermediate Formation: This reaction yields 3-(2-methyl-2-nitropropyl)indole, which is subsequently reduced to produce alpha,alpha-dimethyltryptamine.
  3. Epoxide Reaction: Concurrently, 2-hydroxybenzonitrile reacts with epichlorohydrin to form an epoxide intermediate.
  4. Final Coupling: The final step involves combining the two intermediates (the indole derivative and the epoxide) to yield Bucindolol .
Molecular Structure Analysis

Structure and Data

Bucindolol Formate's molecular structure can be described by its IUPAC name: 2-(2-hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile. The compound features:

  • A central indole ring system,
  • A hydroxy group that enhances solubility,
  • A benzonitrile moiety that contributes to its pharmacological activity.

The structural formula can be represented as follows:

C22H25N3O2\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{2}

The InChI Key for Bucindolol is FBMYKMYQHCBIGU-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications .

Chemical Reactions Analysis

Reactions and Technical Details

Bucindolol participates in various chemical reactions typical of beta-blockers:

  • Beta-Adrenergic Receptor Binding: It competes with endogenous catecholamines for binding to beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Vasodilation Mechanism: The compound also exhibits vasodilatory effects through alpha-blocking activity, which helps reduce peripheral vascular resistance .

These reactions are crucial for its therapeutic effects in managing conditions such as hypertension and heart failure.

Mechanism of Action

Process and Data

The mechanism of action of Bucindolol involves:

  1. Beta-Adrenergic Receptor Blockade: By blocking beta-1 adrenergic receptors in the heart, Bucindolol reduces cardiac output and oxygen demand.
  2. Alpha-Adrenergic Receptor Interaction: Its weak alpha-blocking properties contribute to vasodilation, further lowering blood pressure.
  3. Intrinsic Sympathomimetic Activity: In some cases, Bucindolol may exhibit partial agonist activity at beta receptors, which can mitigate bradycardia compared to non-selective beta blockers .

This multifaceted mechanism allows Bucindolol to effectively manage cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical Properties

Bucindolol Formate appears as a crystalline solid with the following predicted properties:

  • Water Solubility: Approximately 0.00744 mg/mL,
  • LogP (octanol-water partition coefficient): 3.4,
  • Polar Surface Area: 81.07 Ų,
  • Rotatable Bonds: 8 .

Chemical Properties

Key chemical properties include:

  • pKa Values: Strongest acidic pKa at 14.09 and strongest basic pKa at 9.69,
  • Hydrogen Bond Donor Count: 3,
  • Hydrogen Bond Acceptor Count: 4.

These properties are critical for understanding the compound's behavior in biological systems .

Applications

Scientific Uses

Bucindolol Formate has been primarily explored for its applications in treating chronic heart failure due to its ability to modulate heart function effectively. Research indicates potential benefits in managing other cardiovascular conditions such as hypertension and arrhythmias. Additionally, ongoing studies are investigating genetic targeting methods to optimize treatment efficacy based on individual patient genotypes .

Introduction to Bucindolol Formate in Cardiovascular Pharmacology

Historical Development and Rationale for Bucindolol Formate Synthesis

The development trajectory of bucindolol formate originates from the parent compound bucindolol, investigated during the 1980s-1990s as part of the third-generation β-blocker wave characterized by multifunctional pharmacology. Unlike first-generation antagonists (e.g., propranolol) or second-generation cardioselective agents (e.g., metoprolol, atenolol), third-generation blockers pursued ancillary properties beyond simple receptor antagonism – primarily vasodilation – to improve hemodynamic tolerability in compromised patients [4] [6].

Bucindolol demonstrated a unique pharmacologic triad: (1) non-selective β-adrenergic blockade, (2) weak α1-adrenergic receptor antagonism, and (3) ligand-dependent intrinsic sympathomimetic activity (ISA). However, clinical limitations including variable efficacy in heart failure trials prompted molecular refinement. The formate salt was engineered to enhance bioavailability and receptor binding kinetics while preserving the distinctive pharmacodynamic profile [3] [7].

The Beta-Blocker Evaluation of Survival Trial (BEST) revealed bucindolol's efficacy was strongly influenced by ADRB1 and ADRA2C genotypes, creating a pharmacogenetic rationale for targeted therapy. This finding drove development of optimized formulations like the formate salt to achieve more consistent receptor occupancy in genetically defined subpopulations [1].

Table 1: Evolution of β-Blocker Generations with Key Characteristics

GenerationRepresentative AgentsPrimary Pharmacologic Features
FirstPropranolol, TimololNon-selective β1/β2 antagonism without additional properties
SecondMetoprolol, Atenolol, Bisoprololβ1-Cardioselective antagonism
ThirdBucindolol, Carvedilol, NebivololNon-selective or β1-selective blockade with vasodilatory capacity via α1-blockade, nitric oxide enhancement, or ISA

Bucindolol Formate in the Context of β-Adrenergic Receptor Modulation

Bucindolol formate exhibits a complex receptor interaction profile distinguishing it from other β-blockers. Binding studies demonstrate high-affinity competitive antagonism at human β1- and β2-adrenergic receptors (β1-AR: Kᵢ = 3.7 ± 1.3 × 10⁻⁹ M), comparable to carvedilol but with distinct intrinsic activity properties. Unlike neutral antagonists, bucindolol formate displays state-dependent binding, preferentially interacting with constitutively active β1-receptor conformations [5] [3].

The molecule's most distinctive feature is its ligand-directed signaling bias. While functioning primarily as an antagonist, bucindolol formate exhibits partial agonist activity at specific receptor states. In human myocardium, it demonstrates inverse agonism at the wild-type β1-Arg389 receptor, suppressing basal activity. Conversely, at the Gly389 variant, it may exhibit weak agonism, translating to genotype-dependent functional effects [1] [3].

Additionally, bucindolol formate maintains weak α1-adrenergic blockade (Kᵢ ≈ 1.2 × 10⁻⁷ M), approximately 30-fold lower affinity than its β-blocking potency. This contributes to peripheral vasodilation but differentiates it from more potent α/β-blockers like carvedilol. The formate moiety potentially enhances receptor association kinetics without altering subtype selectivity [5] [7].

Comparative Positioning Within Third-Generation β-Blocker Therapeutics

Among vasodilating β-blockers, bucindolol formate occupies a unique mechanistic niche. While carvedilol derives significant vasodilation from potent α1-blockade and nebivolol through β3-mediated nitric oxide release, bucindolol formate's vasodilatory capacity stems from a combination of mild α1-antagonism and β2-mediated vasodilation resulting from its intrinsic sympathomimetic activity [4] [8].

This agent demonstrates differential efficacy across patient genotypes. Unlike carvedilol and metoprolol, which show broad efficacy across heart failure populations, bucindolol formate exhibits enhanced response in patients homozygous for the β1-Arg389 polymorphism combined with α2C-WT genotype (approximately 47% of the population). Conversely, it demonstrates diminished efficacy in minor allele carriers (β1-Gly389 + α2C-Del322-325 carriers; approximately 13% of patients) [1].

Table 2: Receptor Binding Profile of Bucindolol Formate Relative to Other Third-Generation β-Blockers

Pharmacologic PropertyBucindolol FormateCarvedilolNebivolol
β1-Adrenoceptor Affinity (Kᵢ, nM)3.7 ± 1.30.9-1.81.1-3.4
β1:β2 Selectivity Ratio1:1 (Non-selective)1:7 (Non-selective)>300:1 (β1-selective)
α1-Adrenoceptor Affinity (Kᵢ, nM)1202-11>10,000
Inverse Agonism at β1-Arg389StrongModerateWeak
Intrinsic Sympathomimetic Activityβ2/β1-Gly389-dependentNoneβ3-dependent NO release

Properties

Product Name

Bucindolol Formate

IUPAC Name

formic acid;2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H25N3O2.CH2O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;2-1-3/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H,(H,2,3)

InChI Key

NBJLQZZXYDYFLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O.C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.